molecular formula C11H18O2 B14491005 1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid CAS No. 64108-17-4

1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid

Cat. No.: B14491005
CAS No.: 64108-17-4
M. Wt: 182.26 g/mol
InChI Key: OKZWUUXIKOSGIU-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Introduction of Methyl Groups: Methyl groups can be introduced through alkylation reactions using reagents such as methyl iodide or methyl bromide in the presence of a strong base.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

    Reduction: The carboxylic acid group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Alcohols (e.g., 1,3,3-Trimethyl-2-methylidenecyclohexanol).

    Substitution: Halogenated derivatives (e.g., 1,3,3-Trimethyl-2-methylidenecyclohexane-1-chlorocarboxylic acid).

Scientific Research Applications

1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The methyl groups and cyclohexane ring can influence the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    1,2,3-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.

    Cyclohexanecarboxylic acid: A cyclohexane derivative with a carboxylic acid group.

Uniqueness

1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the presence of both a methylidene group and a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

64108-17-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1,3,3-trimethyl-2-methylidenecyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-8-10(2,3)6-5-7-11(8,4)9(12)13/h1,5-7H2,2-4H3,(H,12,13)

InChI Key

OKZWUUXIKOSGIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=C)(C)C(=O)O)C

Origin of Product

United States

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